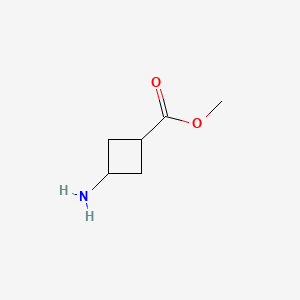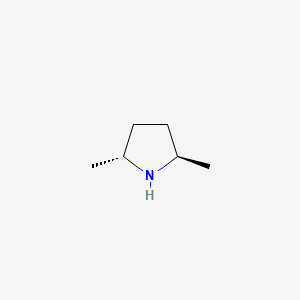![molecular formula C10H17BrO5S B3022041 ((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate CAS No. 206860-46-0](/img/structure/B3022041.png)
((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate
Vue d'ensemble
Description
The compound is a derivative of camphor, which is a bicyclic compound . The presence of a methanesulfonic acid group suggests that it might be a sulfonic acid derivative of camphor . The bromine atom indicates that it’s a halogenated compound .
Molecular Structure Analysis
The compound contains a bicyclic heptane structure, which is characteristic of camphor derivatives . The presence of the methanesulfonic acid group and the bromine atom would likely have significant effects on the compound’s reactivity and physical properties .Chemical Reactions Analysis
As a sulfonic acid derivative, the compound would likely be acidic and could potentially undergo reactions typical of acids . The bromine atom could potentially be displaced in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties would likely be influenced by its functional groups. As a sulfonic acid, it would likely be polar and capable of forming hydrogen bonds . The presence of the bromine atom could increase its molecular weight and potentially influence its boiling and melting points .Applications De Recherche Scientifique
Physicochemical Properties and Toxicity
A study by Sardar et al. (2018) synthesized and characterized four new protic ionic liquids containing the camphorsulfonate anion with different cations, including a variant similar to the compound of interest. The research focused on understanding the impact of alkyl and aromatic substitutions on the imidazolium cation in terms of density, viscosity, and thermal degradation. Additionally, the study evaluated the Brönsted acidity and ecotoxicity of these ionic liquids against human pathogenic bacteria, providing insights into their environmental and biological implications Sardar et al., 2018.
Chemical Characterization and Stereochemistry
Cheng et al. (2022) conducted comprehensive chemical characterization of two isomers of camphorsulfonic acid, closely related to the compound . The study utilized various analytical techniques, including NMR spectroscopy, high-resolution mass spectroscopy, and gas chromatography/mass spectrometry, to assign stereochemistry and assess the optical purity of these isomers. The findings contribute to a deeper understanding of the structural and stereochemical aspects of camphorsulfonate derivatives Cheng et al., 2022.
Synthesis and Application in Organic Chemistry
Research by Palchikov et al. (2014) explored the synthesis of a new N-(oxiran-2-ylmethyl) derivative involving the methanesulfonamide group and studied its epoxidation and aminolysis. This work highlights the synthetic versatility and potential applications of compounds containing the methanesulfonate moiety in organic synthesis, showcasing their regioselectivity and reaction mechanisms Palchikov et al., 2014.
Antioxidant Activities
A study by Zhang et al. (2019) synthesized a series of camphorsulfonic acid thiazolylhydrazone derivatives to investigate their antioxidant activities. These compounds, derived from natural camphor and featuring structural elements akin to the compound of interest, exhibited promising antioxidant properties in comparison to the control substance, trolox. This research underscores the potential of such derivatives in developing new antioxidant agents Zhang et al., 2019.
Propriétés
IUPAC Name |
[(1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrO4S.H2O/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11;/h6-7H,3-5H2,1-2H3,(H,13,14,15);1H2/t6-,7+,10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZLIPHNDCFLPR-OFVIFIGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2Br)CS(=O)(=O)O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)[C@H]2Br)CS(=O)(=O)O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206860-46-0 | |
| Record name | (+)-3-Bromocamphor-10-sulfonic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid](/img/structure/B3021959.png)



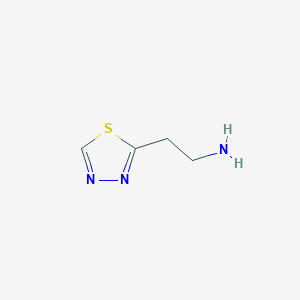
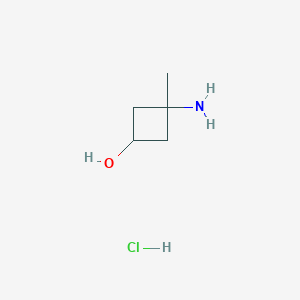
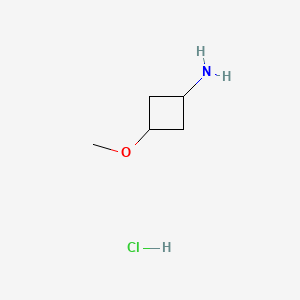
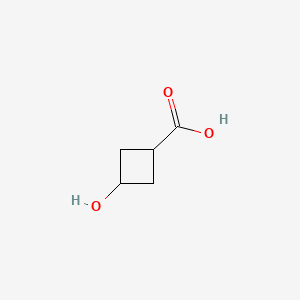

![(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B3021977.png)
